molecular formula C17H13Cl2N3O2 B299418 N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

Cat. No.: B299418
M. Wt: 362.2 g/mol
InChI Key: BRIKCAAQKIFVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-chloro-3-nitrobenzoic acid.

    Formation of Quinazolinone Core: The 2,3-dichloroaniline undergoes a cyclization reaction with 4-chloro-3-nitrobenzoic acid to form the quinazolinone core.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting amine is then reacted with a suitable acylating agent, such as propanoyl chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenyl ring.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. It can bind to and inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)butanamide
  • N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)pentanamide

Uniqueness

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide is unique due to its specific structural features, such as the presence of the 2,3-dichlorophenyl group and the quinazolinone core. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-3-7-14(16(12)19)21-15(23)8-9-22-10-20-13-6-2-1-4-11(13)17(22)24/h1-7,10H,8-9H2,(H,21,23)

InChI Key

BRIKCAAQKIFVPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl

solubility

3.8 [ug/mL]

Origin of Product

United States

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